AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs). [] It was developed by Astex Therapeutics, Ltd. using a fragment-based drug design approach. [, ] AT7519 potently inhibits CDKs 1, 2, 4, 5, and 9, with lower potency against CDKs 3, 6, and 7. [, , , , , , , , , , , , ] It has been shown to induce apoptosis, cell cycle arrest, and inhibit tumor growth in preclinical models of various cancers. [, , , , , , , , , , , , , , , , , , , , , , , ] AT7519 has been investigated in early phase clinical trials for the treatment of various cancers. [, , , , , , , ]
Clinical evaluation: Further clinical trials are warranted to evaluate the safety and efficacy of AT7519 in various cancer types. [, , , , , , , ]
Combination therapies: Exploring the potential synergistic effects of AT7519 in combination with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. [, , , ]
Biomarker development: Identifying biomarkers that can predict response to AT7519 therapy and guide patient selection for clinical trials. []
Mechanistic studies: Further elucidating the precise mechanisms of action of AT7519, particularly its role in regulating transcriptional processes and its interplay with other signaling pathways. [, , ]
Drug resistance: Investigating mechanisms of resistance to AT7519 and developing strategies to overcome resistance. [, ]
Delivery optimization: Exploring novel drug delivery approaches to improve the pharmacokinetic profile and therapeutic efficacy of AT7519. []
AT7519 was synthesized by Astex Therapeutics and is characterized by its ability to inhibit several CDK family members, including CDK1, CDK2, CDK4, CDK5, and CDK9 . Its chemical structure is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, with a molecular formula of C₁₈H₁₇Cl₂N₃O . The compound belongs to the category of anticancer agents due to its mechanism of action involving the disruption of cell cycle progression.
The synthesis of AT7519 utilizes a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography. This method allows for the identification of low molecular weight fragments that can be optimized into potent inhibitors. The optimization process involves structure-based drug design, which has led to the development of AT7519 as a highly selective inhibitor against CDKs .
The synthesis typically involves:
The molecular structure of AT7519 features a pyrazole core substituted with a piperidine moiety and a dichlorobenzoyl group. This configuration is critical for its binding affinity to CDKs. The compound's structural data indicates specific interactions that stabilize its binding within the active site of cyclin-dependent kinases.
AT7519 undergoes competitive inhibition against ATP at the active sites of cyclin-dependent kinases. This mechanism prevents the phosphorylation of target proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
AT7519 exerts its effects by inhibiting multiple cyclin-dependent kinases, which play pivotal roles in regulating cell cycle progression and transcriptional control. By inhibiting these kinases, AT7519 induces:
The compound has demonstrated efficacy in both in vitro assays with various human tumor cell lines and in vivo models using xenograft studies.
AT7519 exhibits several physical and chemical properties relevant to its function as an anticancer agent:
AT7519 has significant potential in scientific research and clinical applications:
AT7519 is a second-generation aminopyrazole-based inhibitor exhibiting potent activity against CDK1, CDK2, CDK4, CDK6, and CDK9, with biochemical IC₅₀ values spanning 10–210 nM across this kinase subset [6] [8] [10]. Its selectivity profile was characterized through comprehensive kinase screens, revealing significantly weaker inhibition (>10-fold higher IC₅₀) against CDK3, CDK7, and non-CDK kinases like GSK-3β, EGFR, and PKC [6] [9]. This selectivity arises from AT7519's ability to exploit structural variations in the ATP-binding pockets of CDKs. For instance, molecular docking studies confirm that AT7519 forms critical hydrogen bonds with conserved residues (Cys106 in CDK9; Glu81 and Leu83 in CDK2) within the hinge region—a feature less optimally aligned in off-target kinases [2] [9]. Table 1 summarizes key selectivity data.
Interactive Table 1: Kinase Inhibition Profile of AT7519
Kinase Target | IC₅₀ (nM) | Selectivity vs. Non-CDKs | Biological Consequence |
---|---|---|---|
CDK1/Cyclin B | 10–50 | >100-fold vs. CDK7 | G₂/M arrest [5] |
CDK2/Cyclin A | 6–20 | >50-fold vs. EGFR | S-phase arrest [9] |
CDK4/Cyclin D1 | 100 | >20-fold vs. PKC | G₁ arrest [8] |
CDK6/Cyclin D3 | 170 | >100-fold vs. VEGFR | RB hypophosphorylation [8] |
CDK9/Cyclin T1 | 14–60 | >50-fold vs. PKA | RNA Pol II inhibition [2] |
AT7519 functions as a competitive ATP antagonist, binding the catalytic cleft of CDKs with high affinity. Kinetic analyses demonstrate a Kᵢ of ≤20 nM for CDK2 and CDK9, correlating with rapid suppression of substrate phosphorylation (≤1 hour post-treatment in cellular models) [5] [9]. Its aminopyrazole core engages the kinase hinge via a triad of hydrogen bonds, while the pendant aryl group occupies a hydrophobic pocket adjacent to the gatekeeper residue—a configuration validated through co-crystallography studies of analog structures [9]. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), AT7519 shows slower dissociation kinetics from CDK2/cyclin A and CDK9/cyclin T1 complexes, contributing to sustained target suppression despite its short plasma half-life [5] [8].
CDK9/cyclin T1 (PTEFb) phosphorylates Ser2 residues within the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a mandatory step for transcriptional elongation. AT7519 inhibits CDK9 with an IC₅₀ of 14–60 nM, leading to rapid dephosphorylation of Pol II CTD at Ser2 (pSer2-Pol II) [2] [4]. In acute myeloid leukemia (AML) and glioblastoma cells, AT7519 treatment (0.4–1 μM) reduces pSer2-Pol II levels by >80% within 3 hours, preceding apoptosis induction. This effect coincides with diminished occupancy of Pol II at promoters of short-lived oncogenes like MYC and MCL-1 [2] [5]. Notably, CDK9 inhibition by AT7519 is functionally distinct from transcriptional CDK7/12 inhibitors, as it selectively blocks elongation without affecting Pol II initiation complexes [2] [4].
The primary consequence of AT7519-mediated Pol II pSer2 loss is abrupt termination of mRNA synthesis for prosurvival proteins with short half-lives. In AML (KG-1 cells) and glioblastoma (U87MG), AT7519 (0.4 μM) downregulates MCL-1 mRNA by 90% and protein by 70% within 6 hours, preceding caspase activation [2] [5]. MYC transcription is similarly suppressed, disrupting a key amplifier of malignant proliferation. This "transcriptional vulnerability" is exploited therapeutically in cancers dependent on CDK9-regulated oncogenes. Additionally, AT7519 blocks HIV-1 latency reversal by inhibiting CDK9-dependent viral transcription, confirming its broad impact on elongation-dependent genomes [4].
Beyond direct CDK inhibition, AT7519 modulates glycogen synthase kinase-3β (GSK-3β), a kinase regulating apoptosis and metabolism. AT7519 suppresses inhibitory phosphorylation of GSK-3β at Ser9, enhancing its catalytic activity [2] [7]. In in vitro kinase assays, AT7519 (1 μM) reduces phospho-Ser9 GSK-3β levels by 60%, derepressing its pro-apoptotic function. Active GSK-3β phosphorylates and destabilizes MCL-1 and β-catenin—synergizing with transcriptional MCL-1 suppression by CDK9 inhibition [2]. In allergic inflammation models, AT7519-triggered GSK-3β activation promotes eosinophil apoptosis, highlighting this pathway’s relevance beyond oncology [7].
AT7519 disrupts compensatory survival signaling via the PI3K/AKT/NF-κB axis. In AML cells, AT7519 downregulates PI3K p110δ subunit expression and inhibits AKT phosphorylation at Thr308, reducing activity by >50% [1] [3]. This impairs AKT-mediated inactivation of pro-apoptotic proteins (BAD, caspase-9) and NF-κB nuclear translocation. Table 2 details key pathway interactions. Critically, PI3K/AKT suppression sensitizes cells to CDK inhibition—dual targeting with PI3K inhibitors (e.g., CAL-101) synergistically induces apoptosis in lymphoma and leukemia models [1] [3]. NF-κB inactivation further amplifies this effect, as AT7519 reduces nuclear p65 levels, diminishing transcription of anti-apoptotic genes like BCL-2 and XIAP [3] [7].
Interactive Table 2: AT7519-Mediated Modulation of Survival Pathways
Pathway | Key Components Affected | Change Induced by AT7519 | Functional Outcome |
---|---|---|---|
PI3K/AKT | PI3K p110δ; pAKT (Thr308) | ↓ 50–70% expression [1] | Loss of pro-survival signaling |
GSK-3β | pGSK-3β (Ser9) | ↓ 60% phosphorylation [7] | MCL-1/β-catenin degradation |
NF-κB | Nuclear p65; IκBα phosphorylation | ↓ nuclear translocation [3] | Reduced BCL-2/XIAP transcription |
c-MYC | MYC mRNA stability | ↓ 90% expression [2] | Abrogated proliferative drive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7